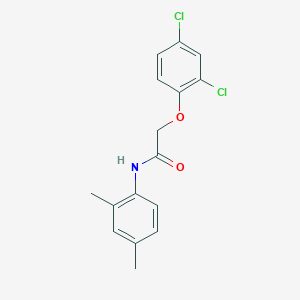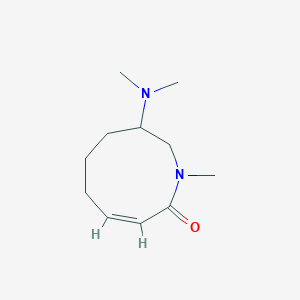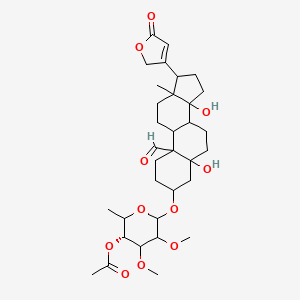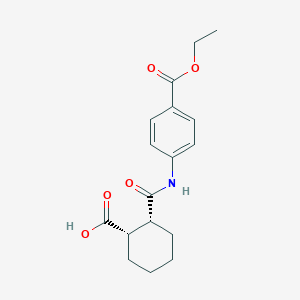
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone typically involves multiple steps, including cyclization and reduction reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely follow similar principles to laboratory-scale synthesis, with additional considerations for efficiency, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,4A,4B,5,8,8A,9,10-Decahydro-8A-methyl-2-phenanthrenone: Similar in structure but with additional hydrogen atoms, leading to different chemical properties.
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: Another structurally related compound with different functional groups.
Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-: A compound with a similar core structure but different substituents.
Uniqueness
8A-Methyl-2,3,4,4A,4B,5,8,8A-octahydro-2-phenanthrenone is unique due to its specific arrangement of methyl and hydrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
109067-74-5 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
8a-methyl-3,4,4a,4b,5,8-hexahydrophenanthren-2-one |
InChI |
InChI=1S/C15H18O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h2-3,7,9-10,13-14H,4-6,8H2,1H3 |
InChI Key |
FXOUFKCTHRODGA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC1C3CCC(=O)C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)







